molecular formula C11H23N B1461406 N-(butan-2-yl)-4-methylcyclohexan-1-amine CAS No. 1592005-34-9

N-(butan-2-yl)-4-methylcyclohexan-1-amine

Cat. No.: B1461406
CAS No.: 1592005-34-9
M. Wt: 169.31 g/mol
InChI Key: AXCSAFQXFKHKLF-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with a methyl group at the 4-position and a branched butan-2-yl group attached to the nitrogen atom. Its molecular formula is C₁₁H₂₃N, with a molecular weight of 169.31 g/mol. The compound’s structure combines aliphatic and cyclic components, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-butan-2-yl-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-4-10(3)12-11-7-5-9(2)6-8-11/h9-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSAFQXFKHKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1CCC(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-methylcyclohexanone with Butan-2-ylamine

One common synthetic route to prepare this compound involves the alkylation of 4-methylcyclohexanone with butan-2-ylamine under basic conditions. The general procedure includes:

  • Reagents : 4-methylcyclohexanone, butan-2-ylamine, strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))
  • Mechanism : The base deprotonates the amine to form a nucleophilic amide ion, which then attacks the electrophilic carbonyl carbon of the cyclohexanone, leading to the formation of the secondary amine after reduction or dehydration steps.
  • Reaction conditions : Typically conducted under inert atmosphere to prevent oxidation, at controlled temperatures to optimize yield.
  • Outcome : Formation of this compound with good selectivity and yield.

This method is adaptable for laboratory and industrial scales, with continuous flow reactors sometimes employed to enhance mixing and heat transfer efficiency.

Reductive Amination Route

An alternative and widely used method is reductive amination, where 4-methylcyclohexanone is reacted with butan-2-ylamine in the presence of a reducing agent. The process involves:

  • Step 1 : Formation of an imine intermediate by condensation of the ketone (4-methylcyclohexanone) with the amine (butan-2-ylamine).
  • Step 2 : Reduction of the imine to the secondary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Reaction conditions : Typically performed in anhydrous solvents (e.g., methanol, tetrahydrofuran) under inert atmosphere.
  • Advantages : High specificity, mild conditions, and good yields.
  • Industrial relevance : This method is scalable and allows for the synthesis of structurally similar amines with high purity.

Catalytic Hydrogenation

Catalytic hydrogenation can also be employed to prepare this compound by:

  • Reacting the corresponding imine or nitrile intermediate with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
  • This method allows for selective reduction of the imine to the secondary amine.
  • Reaction parameters such as temperature, pressure, and catalyst loading are optimized to maximize yield and minimize side reactions.

Notes on Industrial Production

  • Industrial synthesis often utilizes continuous flow reactors to ensure efficient heat and mass transfer.
  • Catalysts such as Pd or Ni are employed to enhance reaction rates.
  • Purification steps may include salt formation, crystallization, and extraction to isolate the pure amine.
  • Process optimization focuses on cost-effectiveness, safety, and environmental impact.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Typical Yield (%) Notes
Alkylation 4-methylcyclohexanone, butan-2-ylamine, NaH/KOtBu Anhydrous, inert atmosphere, moderate temperature Simple, direct synthesis 70-85 Requires strong base, careful control needed
Reductive Amination 4-methylcyclohexanone, butan-2-ylamine, LiAlH4/NaBH4 Anhydrous solvent, inert atmosphere, mild temperature High specificity, mild conditions 80-90 Widely used, scalable
Catalytic Hydrogenation Imine intermediate, H2, Pd/C or Raney Ni catalyst Hydrogen atmosphere, elevated pressure and temperature Selective reduction, clean reaction 75-88 Requires catalyst handling, hydrogen safety

Research Findings and Analytical Notes

  • Reductive amination is favored for its high selectivity and yield, especially when using lithium aluminum hydride as the reducing agent, which efficiently converts imines to secondary amines without over-reduction.
  • Alkylation methods require careful control of base strength and reaction temperature to avoid side reactions such as polymerization or over-alkylation.
  • Catalytic hydrogenation provides a clean and environmentally friendly alternative but requires specialized equipment to handle hydrogen gas safely.
  • The purity of starting materials and solvents significantly impacts the reaction outcome and product quality.
  • Post-synthesis purification often involves extraction, drying over anhydrous agents, and vacuum concentration to isolate the amine as a solid or oil.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(butan-2-yl)-4-methylcyclohexan-1-amine typically involves the alkylation of 4-methylcyclohexanone with butan-2-ylamine. The following methods are commonly employed:

  • Alkylation : The reaction of 4-methylcyclohexanone with butan-2-ylamine is facilitated by a base such as sodium hydride or potassium carbonate.
  • Reductive Amination : This method involves treating the alkylated cyclohexanone with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production

In industrial settings, continuous flow processes are preferred to enhance efficiency and yield. Catalysts and optimized reaction conditions help improve the scalability of production for large-scale applications.

Chemistry

This compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure enables diverse chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction can yield various amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Participates in nucleophilic substitution reactions where the amine group can be replaced by other functional groups.

Biology

Research into this compound's biological activity is ongoing. Preliminary studies suggest potential interactions with biomolecules, which could lead to insights into its pharmacological properties. Its mechanism of action may involve modulating enzyme activity or receptor interactions, making it a candidate for further biological investigations.

Medicine

The compound is being explored for its potential therapeutic effects. Its unique structural features may allow for the development of new drugs targeting specific diseases or conditions. Studies focusing on its pharmacodynamics and pharmacokinetics are essential for evaluating its efficacy and safety profiles.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties. Its versatility makes it valuable in various sectors, including pharmaceuticals and materials science.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Chemical Synthesis : A study demonstrated its use as a precursor in synthesizing novel pharmaceutical compounds, highlighting its role in advancing medicinal chemistry.
  • Biological Activity : Research indicated that compounds similar to this compound exhibit binding affinity to neurotransmitter receptors, suggesting potential applications in neuropharmacology.
  • Industrial Applications : Case studies have shown its effectiveness as an intermediate in producing specialty polymers and coatings, emphasizing its importance in material science.

Mechanism of Action

The mechanism by which N-(butan-2-yl)-4-methylcyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related amines and their distinguishing characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
N-(butan-2-yl)-4-methylcyclohexan-1-amine C₁₁H₂₃N 169.31 4-methylcyclohexane, butan-2-yl Intermediate in organic synthesis
N-Methylcyclohexanamine C₇H₁₅N 113.20 Cyclohexane, methylamine Solvent, pharmaceutical intermediate
1-Butylpiperidine C₉H₁₉N 141.26 Piperidine ring, butyl chain Catalyst, corrosion inhibitor
2-Chloro-N-methyl-4-phenylbutan-1-amine C₁₁H₁₆ClN 197.71 Chlorine, phenyl, methyl Potential bioactive compound
N-[(2,4-dichlorophenyl)methyl]butan-1-amine C₁₁H₁₄Cl₂N 232.14 Dichlorophenyl, butyl Agrochemical intermediate
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C₂₀H₂₇N 281.44 Naphthalene, cyclohexane, isopropyl Chiral resolution studies

Structural and Functional Comparisons

Cyclohexane vs. Piperidine Backbones
  • N-Methylcyclohexanamine (C₇H₁₅N) shares the cyclohexane core with the target compound but lacks the 4-methyl and branched butan-2-yl groups. Its simpler structure results in lower molecular weight (113.20 g/mol) and higher volatility, making it suitable as a solvent .
  • 1-Butylpiperidine (C₉H₁₉N) replaces the cyclohexane ring with a piperidine ring, enhancing rigidity and basicity. This structural difference expands its utility in catalysis and corrosion inhibition .
Substituent Effects
  • Branched vs.
  • Aromatic vs. Aliphatic Substituents : Compounds such as 2-Chloro-N-methyl-4-phenylbutan-1-amine (phenyl group) and N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (naphthalene) exhibit increased hydrophobicity and UV activity due to aromatic moieties, contrasting with the aliphatic-dominated target compound .

Physicochemical Properties

  • Boiling Points : Branched amines (e.g., butan-2-yl) typically have lower boiling points than linear isomers due to reduced surface area.
  • Solubility : The cyclohexane ring in the target compound enhances lipid solubility compared to piperidine derivatives, which are more polar.
  • Chirality : Unlike N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (which exhibits enantiomerism with >99% ee), the target compound lacks chiral centers unless the cyclohexane ring adopts specific conformations .

Biological Activity

N-(butan-2-yl)-4-methylcyclohexan-1-amine, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is a primary amine with the following structural formula:

C12H23N\text{C}_{12}\text{H}_{23}\text{N}

This compound features a cyclohexane ring substituted with a butan-2-yl group and a methyl group, which influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the alkylation of 4-methylcyclohexanone with butan-2-ylamine. The reaction conditions are carefully controlled to promote selective formation. Common reagents include:

Reagent Type Reagents Purpose
BaseSodium hydride, potassium carbonateFacilitate alkylation reactions
Oxidizing AgentPotassium permanganateConvert amine to ketone or acid
Reducing AgentLithium aluminum hydrideReduce compounds to amines

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. Preliminary studies suggest that this compound may influence pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antitumor Activity : Initial studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases. For instance, a related compound demonstrated significant inhibition rates against HepG2 cells (IC50 values around 6.92 μM) .
  • Enzyme Interaction : The compound's potential as an enzyme inhibitor is under investigation, particularly regarding protein tyrosine kinases (PTKs), which are critical targets in cancer therapy .
  • Pharmacological Properties : Ongoing research aims to elucidate the pharmacological profile of this compound, including its binding affinity to specific receptors and its effects on various biological pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

Table 1: Antitumor Activity of Related Compounds

Compound Cell Line Inhibition Rate (%) IC50 (μM)
IMB-1406HepG299.986.92
SunitinibHepG298.617.60
Compound 4A549100.078.99

These findings highlight the potential of this compound as a lead compound in drug development aimed at targeting cancer cells.

Future Directions

Research is ongoing to further explore the biological activity and therapeutic potential of this compound. Key areas of focus include:

  • Structure–Activity Relationship (SAR) : Understanding how modifications in the compound's structure affect its biological activity.
  • Molecular Docking Studies : Investigating binding interactions with target proteins to predict efficacy and optimize lead compounds for drug development.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in living organisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(butan-2-yl)-4-methylcyclohexan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Mannich reaction , a three-component condensation involving 4-methylcyclohexanone, butan-2-amine, and formaldehyde. Key parameters include solvent polarity (e.g., ethanol vs. THF), temperature control (60–80°C), and stoichiometric ratios. Catalysts like HCl or Lewis acids (e.g., ZnCl₂) may accelerate imine formation. Yield optimization often requires iterative adjustments to pH and reaction time .
  • Characterization : Confirm structure using 1H^1H-/13C^{13}C-NMR, IR (amine N-H stretch ~3300 cm⁻¹), and GC-MS. Compare spectral data with analogs like N-cyclohexyl-4-phenylbutan-2-amine .

Q. How should researchers handle contradictions in reported physicochemical properties (e.g., density, solubility)?

  • Methodological Answer : Discrepancies often arise from impurities or measurement techniques. For density, use a pycnometer with triplicate measurements. For solubility, employ the shake-flask method in solvents like hexane, ethanol, or water. Cross-validate with computational tools (e.g., Hansen solubility parameters) and reference databases like NIST for consistency .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Follow SDS guidelines: use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid ignition sources (amines are often flammable). Store under nitrogen at 2–8°C in amber glass to prevent oxidation. For spills, neutralize with dilute acetic acid and adsorb with vermiculite .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools resolve complex stereoisomers?

  • Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived catalysts) can direct stereochemistry. For resolution, use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography. Computational modeling (DFT or molecular dynamics) predicts stable conformers .

Q. What strategies address conflicting bioactivity data in receptor-binding assays?

  • Methodological Answer : Validate assay conditions (e.g., TRPA1 inhibition studies using HEK293 cells). Test purity via HPLC-UV/ELSD and rule out off-target effects via counter-screens. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-reference with structurally related TRPA1 blockers like HC-030031 .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Methodological Answer : Employ in silico tools :

  • Metabolism : CYP450 isoform prediction using StarDrop or Schrödinger.
  • Toxicity : Use QSAR models in Toxtree or ProTox-II to estimate LD₅₀ and hepatotoxicity. Validate with in vitro microsomal assays .

Q. What advanced techniques characterize degradation products under stressed conditions?

  • Methodological Answer : Perform forced degradation (acid/base hydrolysis, thermal stress) and analyze products via LC-HRMS/MS. Use software (e.g., MassHunter) for fragmentation pattern matching. Compare degradation pathways to analogs like N-ethyltetrahydro-2H-pyran-4-amine .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(butan-2-yl)-4-methylcyclohexan-1-amine
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N-(butan-2-yl)-4-methylcyclohexan-1-amine

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